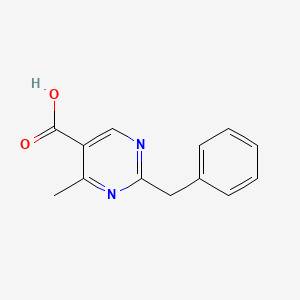

2-Benzyl-4-methylpyrimidine-5-carboxylic acid

Description

2-Benzyl-4-methylpyrimidine-5-carboxylic acid (CAS: 509101-35-3) is a pyrimidine derivative with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol . Its structure features a pyrimidine core substituted with a benzyl group at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 5. This compound is primarily utilized in research as a precursor or intermediate in organic synthesis, particularly for developing pharmacologically active molecules.

Properties

IUPAC Name |

2-benzyl-4-methylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9-11(13(16)17)8-14-12(15-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQWCFIRNKMLGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Benzyl-4-methylpyrimidine-5-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyrimidine precursor and benzylating agents.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction.

Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Benzyl-4-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds, including 2-benzyl-4-methylpyrimidine-5-carboxylic acid, exhibit notable antimicrobial activity. A study highlighted the synthesis of palladium(II) complexes from pyrimidine-derived ligands, which demonstrated significant in vitro antimicrobial effects against various pathogens . The structural characteristics of these compounds contribute to their efficacy in inhibiting microbial growth.

Anti-inflammatory Activity

Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. Recent findings suggest that certain compounds within this class can effectively suppress cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. For instance, related compounds showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This positions 2-benzyl-4-methylpyrimidine-5-carboxylic acid as a potential candidate for further development in anti-inflammatory therapies.

Chemotherapeutic Potential

The compound's derivatives have also been identified as potential intermediates for synthesizing chemotherapeutically active agents, particularly in the context of treating diseases such as tuberculosis . The ability of these compounds to form addition salts enhances their therapeutic applicability.

Plant Growth Stimulation

Recent studies have explored the use of pyrimidinecarboxylic acids, including 2-benzyl-4-methylpyrimidine-5-carboxylic acid, as growth stimulants for various plant species. For example, experiments conducted on Rhododendron species demonstrated that applying this compound at concentrations between 0.01% and 0.1% significantly increased seedling growth by up to 48.1% over three months . The results suggest a direct correlation between the concentration of the compound and plant growth enhancement.

| Concentration (%) | Growth Increase (%) | Plant Species |

|---|---|---|

| 0.01 | 13.3 | Rhododendron ledebourii |

| 0.05 | 29.6 | Rhododendron smirnowii |

| 0.1 | 48.1 | Rhododendron smirnowii |

Synthesis and Structural Characterization

The synthesis of 2-benzyl-4-methylpyrimidine-5-carboxylic acid involves straightforward chemical processes that yield high-purity products with significant biological activity . The methods used for synthesis often include reactions involving readily available starting materials, making it a cost-effective option for researchers.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

Modulating Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and function.

Influencing Gene Expression: It can affect the expression of certain genes, thereby altering cellular processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-Benzyl-4-methylpyrimidine-5-carboxylic acid and its analogues:

Key Observations

Substituent Effects: Halogen vs. Benzyl: The chloro-substituted analogue (CAS 188781-10-4) has a lower molecular weight and greater electrophilicity compared to the benzyl derivative, making it more reactive in nucleophilic substitution reactions . Ester vs. Carboxylic Acid: The ethyl ester derivative (CAS 1022543-36-7) exhibits enhanced lipophilicity, which may improve membrane permeability in biological systems .

Synthetic Accessibility :

- Benzylidinehydrazinyl derivatives of pyrimidine-5-carbonitrile (e.g., compounds in ) are synthesized in good yields (70–85%) using aromatic aldehydes and glacial acetic acid, suggesting that similar methods could apply to the target compound .

Functional Group Diversity :

- The methylsulfonyl group in 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid (CAS 30321-94-9) is a strong electron-withdrawing group, which may stabilize negative charges or direct regioselective reactions .

Biological Activity

2-Benzyl-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative with significant potential in various biological applications. Its unique structure, featuring a benzyl group, a methyl group, and a carboxylic acid functional group, positions it as a candidate for research into antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C13H12N2O2

- Molecular Weight : 228.25 g/mol

- IUPAC Name : 2-benzyl-4-methylpyrimidine-5-carboxylic acid

The biological activity of 2-benzyl-4-methylpyrimidine-5-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It has the potential to interact with cellular receptors, influencing signaling pathways that regulate various biological processes.

- Gene Expression Regulation : The compound may modulate the expression of genes associated with cell growth and apoptosis, contributing to its anticancer effects.

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of pyrimidine derivatives, including 2-benzyl-4-methylpyrimidine-5-carboxylic acid. Key findings include:

- Substituent Variations : Variations in the benzyl and methyl groups significantly affect the potency and selectivity of the compound against various biological targets.

- Activity Correlation : The presence of the carboxylic acid group is crucial for enhancing solubility and bioavailability, which are critical for effective biological activity .

Table 1: Summary of SAR Findings

| Compound | Key Modifications | Biological Activity |

|---|---|---|

| 2-Benzyl-4-methylpyrimidine-5-carboxylic acid | Benzyl and methyl groups present | Antimicrobial, anticancer |

| 4-Methylpyrimidine-5-carboxylic acid | Lacks benzyl group | Reduced activity |

| 2-Benzylpyrimidine-5-carboxylic acid | Lacks methyl group | Altered reactivity |

Antimicrobial Activity

Research indicates that 2-benzyl-4-methylpyrimidine-5-carboxylic acid exhibits significant antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including resistant strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, similar to established antibiotics like β-lactams .

Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study reported that it significantly inhibited the proliferation of breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .

Case Studies

- Antimicrobial Efficacy : A study published in Natural Products highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option amid rising antibiotic resistance .

- Cancer Cell Line Testing : In research focusing on colorectal cancer cells, treatment with 2-benzyl-4-methylpyrimidine-5-carboxylic acid resulted in a dose-dependent reduction in cell viability, supporting its role as a promising anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Benzyl-4-methylpyrimidine-5-carboxylic acid with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrimidine precursors. For example, phosphorylation using reagents like phosphoryl chloride (POCl₃) can introduce reactive intermediates, followed by benzylation and carboxylation steps. Purification via recrystallization or column chromatography (using silica gel with gradients of ethyl acetate/hexane) is critical to achieve >95% purity. Reaction progress should be monitored using TLC or HPLC. Similar approaches are validated in the synthesis of methyl 2-amino-4-chloro-5-pyrimidinecarboxylate, where chlorination and subsequent functionalization yielded high-purity products .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and benzyl/methyl group integration.

- Infrared Spectroscopy (IR) : Identify carboxylic acid (-COOH) and pyrimidine ring vibrations.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₃H₁₂N₂O₂).

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, as demonstrated for structurally related pyrimidine derivatives .

Q. What safety protocols are essential when handling 2-Benzyl-4-methylpyrimidine-5-carboxylic acid in the laboratory?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.

- Store in airtight containers away from moisture and oxidizing agents.

- Follow guidelines from safety data sheets (SDS) for pyrimidine-carboxylic acid analogs, which emphasize toxicity mitigation and proper disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to model reaction pathways and compare with experimental kinetics.

- Validate computational results using isotopic labeling (e.g., ¹⁵N or ¹³C) to track reaction intermediates.

- Cross-reference with crystallographic data (e.g., bond angles, torsion angles) to resolve discrepancies in stereochemical outcomes .

Q. What strategies are effective for elucidating the mechanistic role of the benzyl group in modulating biological activity?

- Methodological Answer :

- Synthesize analogs with substituents (e.g., 4-fluorobenzyl or 4-nitrobenzyl) to study electronic effects.

- Conduct structure-activity relationship (SAR) studies using enzyme inhibition assays (e.g., kinase targets).

- Utilize molecular docking to compare binding affinities with/without the benzyl group, referencing structural data from related pyrimidine-carboxylic acid complexes .

Q. How can researchers design assays to evaluate the compound’s potential as a biochemical probe?

- Methodological Answer :

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with target proteins.

- Validate specificity via counter-screening against off-target enzymes (e.g., cytochrome P450 isoforms).

- Employ LC-MS/MS to monitor metabolic stability in liver microsomes, ensuring compliance with protocols for drug impurity profiling .

Q. What advanced techniques are recommended for impurity profiling during large-scale synthesis?

- Methodological Answer :

- High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection to separate and quantify byproducts.

- LC-HRMS to identify impurities (e.g., de-benzylated or oxidized derivatives) using reference standards for pyrimidine analogs .

- Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize side reactions, guided by kinetic studies .

Q. How can computational modeling enhance understanding of this compound’s interactions with biological targets?

- Methodological Answer :

- Perform molecular dynamics (MD) simulations to study binding stability in aqueous environments.

- Use quantitative structure-activity relationship (QSAR) models to predict bioactivity across analogs.

- Cross-validate docking poses (e.g., AutoDock Vina) with crystallographic data from pyrimidine-protein co-crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.